molecular formula C10H8ClNO3S B2692166 5-Methoxyquinoline-8-sulfonyl chloride CAS No. 881005-38-5

5-Methoxyquinoline-8-sulfonyl chloride

Cat. No.: B2692166
CAS No.: 881005-38-5
M. Wt: 257.69
InChI Key: HVQGEXUGTNNNQU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxyquinoline-8-sulfonyl chloride typically involves the reaction of 5-methoxyquinoline with chlorosulfonic acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methoxyquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxyquinoline-8-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Methoxyquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives, such as:

  • 8-Hydroxyquinoline-5-sulfonyl chloride
  • 8-Methoxyquinoline-5-sulfonyl chloride

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

5-methoxyquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQGEXUGTNNNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881005-38-5
Record name 5-methoxyquinoline-8-sulfonyl chloride
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